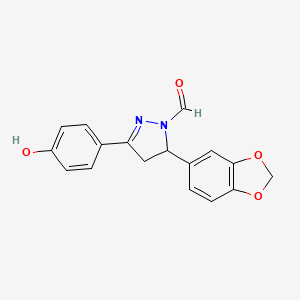
N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include:
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the 3,5-dimethoxyphenyl group.
N-(3,5-dimethoxyphenyl)-7-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of methoxy groups and the hexahydroquinoline core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24N2O6/c1-31-17-6-4-14(5-7-17)15-8-22-20(23(28)9-15)13-21(25(30)27-22)24(29)26-16-10-18(32-2)12-19(11-16)33-3/h4-7,10-13,15H,8-9H2,1-3H3,(H,26,29)(H,27,30) |
InChI Key |
ZKYSVJUEPXKAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC(=CC(=C4)OC)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-4-(3-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11453203.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11453207.png)
![4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11453213.png)
![Methyl 4-(2-chlorophenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453222.png)

![1-benzyl-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11453230.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B11453233.png)
![Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11453237.png)
![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11453242.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B11453247.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453255.png)
![1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11453263.png)
![2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B11453274.png)
![2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate](/img/structure/B11453286.png)
